molecular formula C21H25N3O2 B13456528 Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13456528
M. Wt: 351.4 g/mol
InChI Key: YZUAOXSNOPZESG-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with substituents at positions 2, 3, 5, 6, and 5. Key structural features include:

  • 5,7-Dimethyl groups: Enhance steric and electronic effects on the pyrimidine ring.
  • 2-(2-Methylpropyl) group: A branched alkyl chain influencing lipophilicity and membrane permeability.
  • 3-Phenyl group: Aromatic moiety contributing to π-π interactions in biological targets.
  • Ethyl carboxylate at position 6: Polar functional group affecting solubility and binding affinity.

This compound is synthesized via condensation of 5-aminopyrazoles with β-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions, yielding high purity (80–95%) .

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H25N3O2/c1-6-26-21(25)18-14(4)22-20-19(16-10-8-7-9-11-16)17(12-13(2)3)23-24(20)15(18)5/h7-11,13H,6,12H2,1-5H3

InChI Key

YZUAOXSNOPZESG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)CC(C)C)C3=CC=CC=C3)N=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the preparation of pyrazole derivatives through the reaction of α,β-alkynyl ketones with hydrazine monohydrate, followed by cyclization catalyzed by gold or sodium hydride . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Triazolo[4,3-a]pyrimidine Analogue (Compound 12 in ): Structure: Replaces pyrazolo with triazolo ring, introducing an additional nitrogen atom. Substituents: Features a 3-(2-hydroxyphenyl) group and ethyl carboxylate at position 4. Properties: Higher melting point (206°C vs. ~180–190°C for pyrazolo derivatives) due to increased hydrogen bonding from the hydroxyl group. Lower lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~3.2). Activity: Not explicitly tested for anticancer effects but shows structural prerequisites for kinase interaction .

Substituent Modifications on Pyrazolo[1,5-a]pyrimidine Core

  • Compounds 6m and 6p (): Structure: Feature 2-aminobenzothiazole-linked pyrazolo[1,5-a]pyrimidines with substituted phenyl rings (3,4,5-trimethoxy in 6m; 4-fluoro in 6p). Activity:
  • 6m : IC₅₀ = 0.8 µM against breast cancer (MCF-7) due to enhanced π-stacking from methoxy groups.
  • 6p: IC₅₀ = 1.2 µM, with fluorine improving metabolic stability. Comparison: The target compound lacks the 2-aminobenzothiazole linker but includes a 3-phenyl group, which may reduce kinase selectivity compared to 6m/6p .
  • Synthesis: Achieved via dimethylformamidine dimethyl acetal and hydrazine hydrate (yield 82–90%). Activity: Unreported, but positional differences in the ester group likely alter binding to kinase active sites .

Anticancer Potential

  • The 2-methylpropyl group may enhance blood-brain barrier penetration, useful in neuro-oncology .
  • Anilino Nicotinyl Conjugates (): Structure: Feature anilino-nicotinyl groups at position 3. Activity: IC₅₀ = 0.5–2.0 µM against MCF-7 cells.

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines inhibit kinases (e.g., TRK, EGFR) via competitive ATP binding. The target compound’s ethyl carboxylate may form electrostatic interactions with lysine residues, but absence of electron-withdrawing groups (e.g., fluorine in 6p) could limit efficacy .

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